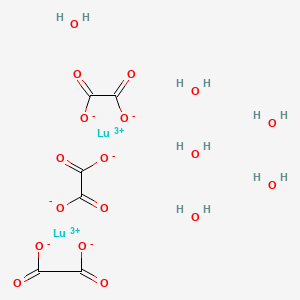
Lutetium(3+);oxalate;hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium(3+);oxalate;hexahydrate is a chemical compound consisting of lutetium ions (Lu^3+), oxalate ions (C_2O_4^2-), and water molecules. It is a coordination compound where lutetium is in the +3 oxidation state, and the oxalate acts as a ligand. The hexahydrate form indicates that there are six water molecules associated with each formula unit of the compound. Lutetium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Lutetium(3+);oxalate;hexahydrate can be synthesized through a reaction between lutetium chloride (LuCl_3) and oxalic acid (H_2C_2O_4) in an aqueous solution. The reaction typically involves mixing aqueous solutions of lutetium chloride and oxalic acid, followed by crystallization to obtain the hexahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of lutetium oxide (Lu_2O_3) in hydrochloric acid to form lutetium chloride, followed by the addition of oxalic acid to precipitate lutetium oxalate. The precipitate is then filtered, washed, and dried to obtain the hexahydrate form. The industrial process may also involve purification steps to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Lutetium(3+);oxalate;hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Lutetium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: The oxalate ligand can be substituted by other ligands in coordination chemistry.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of lutetium hydroxide and oxalic acid.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can oxidize lutetium compounds, although lutetium(3+) is relatively stable.
Reducing Agents: Reducing agents can reduce lutetium compounds, but lutetium(3+) is less prone to reduction.
Ligand Exchange: Ligands such as EDTA can replace oxalate in coordination complexes.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis reactions.
Major Products Formed
Lutetium Hydroxide: Formed during hydrolysis reactions.
Lutetium Oxide: Can be formed upon heating or oxidation.
Substituted Complexes: Formed during ligand exchange reactions.
科学研究应用
Lutetium(3+);oxalate;hexahydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds and coordination complexes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Lutetium-based compounds, such as lutetium-177, are used in targeted radiotherapy for treating certain types of cancer.
Industry: Utilized in the production of specialty glasses, ceramics, and phosphors due to its unique optical properties.
作用机制
The mechanism of action of lutetium(3+);oxalate;hexahydrate depends on its application. In medical applications, lutetium-based compounds, such as lutetium-177, target specific receptors or cells. For example, lutetium-177 dotatate targets somatostatin receptors on neuroendocrine tumor cells, delivering targeted radiation to destroy cancer cells. The molecular targets and pathways involved include receptor-mediated endocytosis and subsequent radiation-induced DNA damage in cancer cells.
相似化合物的比较
Similar Compounds
Lutetium(III) Chloride Hexahydrate (LuCl_3·6H_2O): Similar in structure but with chloride ions instead of oxalate.
Lutetium(III) Nitrate Hydrate (Lu(NO_3)_3·xH_2O): Contains nitrate ions and is used in similar applications.
Lutetium(III) Acetate Hydrate (Lu(C_2H_3O_2)_3·xH_2O): Contains acetate ions and is used in coordination chemistry.
Uniqueness
Lutetium(3+);oxalate;hexahydrate is unique due to the presence of oxalate ligands, which can form stable chelates with lutetium ions. This stability makes it useful in various applications, including as a precursor for other lutetium compounds and in coordination chemistry studies.
属性
CAS 编号 |
51373-64-9 |
|---|---|
分子式 |
C6H12Lu2O18 |
分子量 |
722.08 g/mol |
IUPAC 名称 |
lutetium(3+);oxalate;hexahydrate |
InChI |
InChI=1S/3C2H2O4.2Lu.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 |
InChI 键 |
GGCDTIOZNNDYOG-UHFFFAOYSA-H |
规范 SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Lu+3].[Lu+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
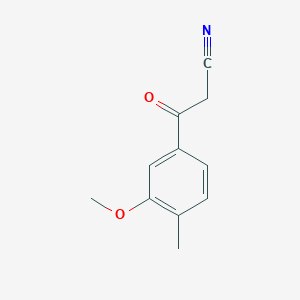
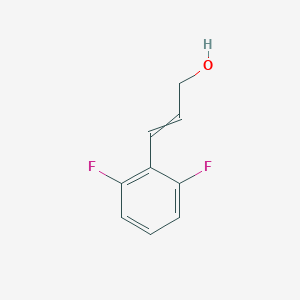
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
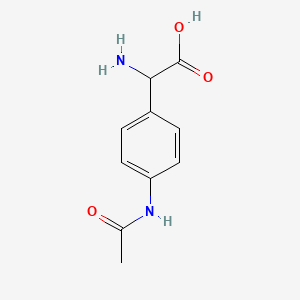
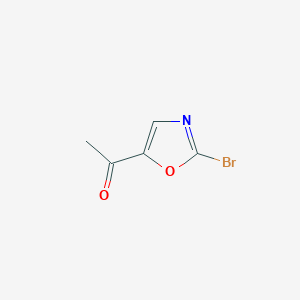

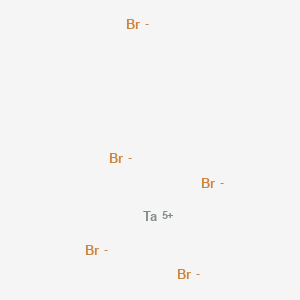
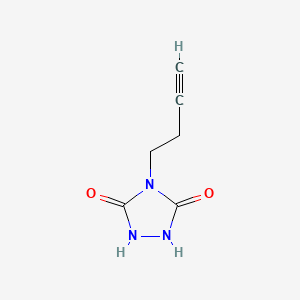
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
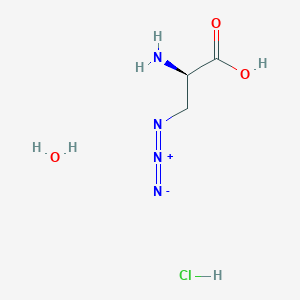
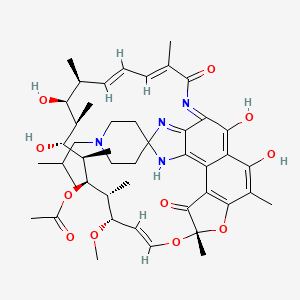
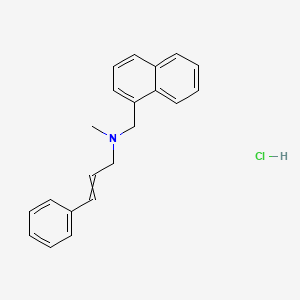
![5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol](/img/structure/B12435358.png)
